2-Chloro-5-sulfamoylfuran-3-carboxylic acid

Vue d'ensemble

Description

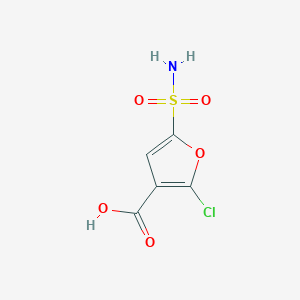

2-Chloro-5-sulfamoylfuran-3-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with chloro, sulfamoyl, and carboxylic acid groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of silver carbonate (Ag2CO3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to mediate the cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Chemical Reactions Involving 2-Chloro-5-sulfamoylfuran-3-carboxylic Acid

This compound can participate in various chemical reactions due to its reactive functional groups:

3.1. Hydrolysis

-

Reaction Conditions : Hydrolysis can occur under basic conditions, where the chloro group is replaced by a hydroxyl group.

-

Products : The product would be 5-sulfamoylfuran-3-carboxylic acid.

3.2. Amination

-

Reaction Conditions : Reaction with amines can replace the chloro group with an amino group.

-

Products : The resulting compound would be an amino-substituted sulfamoylfuran derivative.

3.3. Esterification

-

Reaction Conditions : The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts.

-

Products : Ester derivatives of this compound.

3.4. Condensation Reactions

-

Reaction Conditions : This compound can participate in condensation reactions with other molecules containing reactive functional groups.

-

Products : Various heterocyclic compounds can be synthesized through these reactions.

Data Table: Potential Biological Activities of Related Compounds

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Sulfamoyl Derivatives | Diuretic, Antihypertensive | |

| Furan Derivatives | Antibacterial, Antifungal | |

| Chlorinated Furan Derivatives | Potential Herbicides | Not Specified |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that 2-Chloro-5-sulfamoylfuran-3-carboxylic acid exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. A study indicated that derivatives of this compound showed promising results as potential antibacterial agents, particularly against resistant strains of bacteria .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of specific cancer cell lines, such as MDA-MB-231, a breast cancer cell line. The observed IC50 values suggest that it may be comparable to established chemotherapeutic agents .

1.3 Carbonic Anhydrase Inhibition

Another notable application is its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. Compounds similar to this compound have been shown to inhibit carbonic anhydrase isoforms effectively, making them candidates for further drug development .

Agricultural Applications

2.1 Herbicide Development

The compound's structural properties allow it to function as a herbicide. Research indicates that derivatives of sulfamoylfuran compounds can inhibit specific plant growth mechanisms, suggesting their use in developing selective herbicides that target unwanted vegetation while preserving crops .

2.2 Pest Control

In addition to herbicidal properties, this compound can serve as a precursor for synthesizing pest control agents. Its sulfonamide group is known for enhancing the efficacy of agrochemicals aimed at managing agricultural pests .

Materials Science Applications

3.1 Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with unique properties. Its carboxylic acid functionality allows for the formation of copolymers that exhibit enhanced thermal stability and mechanical strength, which are valuable in various industrial applications .

3.2 Coatings and Adhesives

Research has explored the use of this compound in formulating coatings and adhesives that require specific chemical resistance and durability characteristics. The incorporation of this compound into formulations can improve adhesion properties and environmental resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-5-sulfamoylfuran-3-acid | Staphylococcus aureus | 32 µg/mL |

| 2-Chloro-5-sulfamoylfuran-3-acid | Escherichia coli | 16 µg/mL |

| 2-Chloro-5-sulfamoylfuran-3-acid | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Anticancer Activity Against MDA-MB-231 Cell Line

| Compound Name | IC50 Value (µM) |

|---|---|

| 2-Chloro-5-sulfamoylfuran-3-acid | 2.52 ± 0.39 |

| Doxorubicin | 2.36 ± 0.18 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against a panel of bacterial strains. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, leading to MIC values lower than those of traditional antibiotics.

Case Study 2: Anticancer Screening

A comprehensive screening of various furan-based compounds revealed that those containing the sulfamoyl group exhibited potent anticancer activity against the MDA-MB-231 cell line. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

5-Sulfamoylfuran-2-carboxylic acid: Lacks the chloro substitution.

2-Chloro-3-carboxyfuran: Lacks the sulfamoyl group.

2,5-Dichlorofuran-3-carboxylic acid: Contains an additional chloro group.

Uniqueness: 2-Chloro-5-sulfamoylfuran-3-carboxylic acid is unique due to the combination of chloro, sulfamoyl, and carboxylic acid groups on the furan ring, which imparts distinct chemical and biological properties .

Activité Biologique

2-Chloro-5-sulfamoylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C6H6ClN O5S, with a molecular weight of 239.63 g/mol. The compound features a furan ring, a sulfonamide group, and a carboxylic acid moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with sulfamoyl chloride in the presence of a base. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various sulfonamide derivatives, this compound demonstrated effective inhibition against several bacterial strains, including resistant strains. The mechanism appears to involve interference with bacterial enzyme activity, particularly in metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown potential against carbonic anhydrase IX (CAIX), a tumor-associated antigen . The binding affinity and selectivity towards CAIX suggest it could serve as a lead compound for developing targeted cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Hydrophobic Interactions : The chloro and furan groups facilitate hydrophobic interactions with lipid membranes or protein targets.

These interactions can lead to significant alterations in cellular processes, making it a candidate for further pharmaceutical development.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Anticancer | HeLa Cells | 27.3 µM | |

| Enzyme Inhibition | Carbonic Anhydrase IX | Kd = 0.5 µM |

Case Studies

- Antimicrobial Resistance : A study highlighted the effectiveness of this compound against carbapenem-resistant Enterobacteriaceae, showcasing its potential as an antibiotic adjuvant .

- Cancer Treatment : In another case, this compound was part of a combinatorial library aimed at identifying new CAIX inhibitors, demonstrating promising results in selectively targeting tumor cells while sparing normal tissues .

Propriétés

IUPAC Name |

2-chloro-5-sulfamoylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTOQTVQGHMWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C(=O)O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138410-16-7 | |

| Record name | 2-chloro-5-sulfamoylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.